molecular formula C10H20O2 B13581379 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol

3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol

Cat. No.: B13581379
M. Wt: 172.26 g/mol
InChI Key: SGDYLWJGSGIXAE-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a cyclopentyl group attached to an oxygen atom, which is further connected to a 2,2-dimethylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol typically involves the alkylation of 3-hydroxy-2,2-dimethylpropan-1-ol with cyclopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetone. The reaction conditions usually require heating to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a cyclopentyloxy group and a 2,2-dimethylpropan-1-ol backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-cyclopentyloxy-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C10H20O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3

InChI Key

SGDYLWJGSGIXAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC1CCCC1

Origin of Product

United States

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